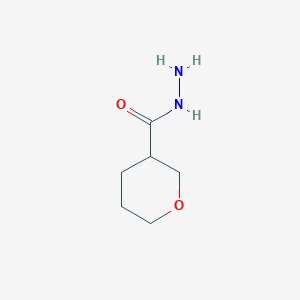

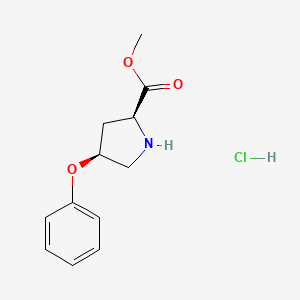

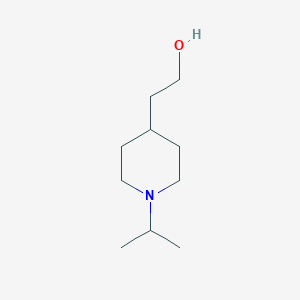

![molecular formula C10H12N2O2S B1419830 1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1094271-45-0](/img/structure/B1419830.png)

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Vue d'ensemble

Description

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a thienopyrazole derivative that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties. In

Applications De Recherche Scientifique

Synthesis and Structural Analysis

1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its derivatives are of interest in the field of coordination chemistry. Studies have shown that these compounds can be synthesized and used to form mononuclear chelate complexes with metals such as Cu and Co. The coordination behavior and crystallization properties of these complexes are studied using single crystal X-ray diffraction, revealing their potential in forming 2D hydrogen-bonded networks. This structural analysis is vital for understanding the binding modes and interactions within these complexes, which can have implications in catalysis, materials science, and metal-organic frameworks (Radi et al., 2015).

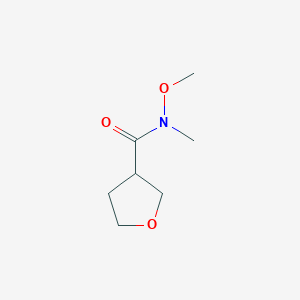

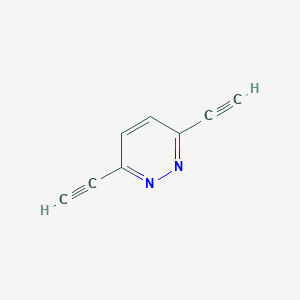

Heterocyclic Compound Synthesis

The thieno[2,3-c]pyrazole moiety is central to the synthesis of various heterocyclic compounds. Research has demonstrated the multistep synthesis of (thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and (thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones from thieno[2,3-c]pyrazole-5-carbohydrazide. These compounds are synthesized via cyclization with aromatic carboxylic acids, showcasing the versatility of the thieno[2,3-c]pyrazole core in creating diverse heterocyclic frameworks that could have applications in drug discovery, material science, and organic electronics (Patil et al., 2014).

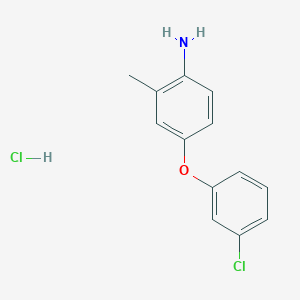

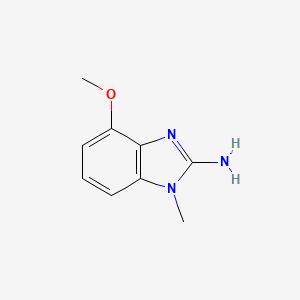

Molecular Docking and Antimicrobial Studies

The thieno[2,3-c]pyrazole derivatives have also been investigated for their antimicrobial properties. Synthesis routes based on the thieno[3,2-c]pyrazole derivative have led to the creation of compounds evaluated for antimicrobial activity against a variety of microorganisms, including Aspergillus fumigatus and Escherichia coli. This research not only expands the chemical understanding of thieno[2,3-c]pyrazole-based compounds but also explores their potential in developing new antimicrobial agents (Aly, 2016).

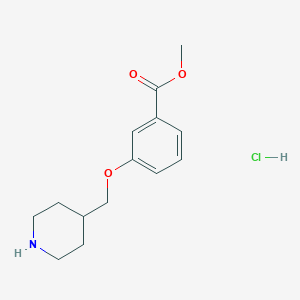

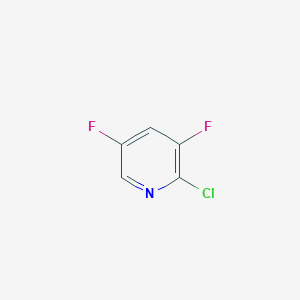

Coordination Polymers and Luminescence

Research into bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, has led to the development of chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These studies not only provide insights into the structural diversity achievable with thieno[2,3-c]pyrazole derivatives but also highlight their potential applications in the field of luminescent materials and chiral separations (Cheng et al., 2017).

Mécanisme D'action

Target of Action

Compounds like “1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways, and their modulation can lead to therapeutic effects .

Mode of Action

The compound may interact with its target through various mechanisms, such as inhibiting or activating the target’s function. This interaction often involves the formation of a complex between the compound and its target .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme, the compound’s interaction could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted, all affect the compound’s effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-5(2)8-6-4-7(10(13)14)15-9(6)12(3)11-8/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYIJKPPQWYKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C2=C1C=C(S2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)

![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)